molecular formula C17H18N4OS2 B11497679 3-benzyl-5-methyl-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-benzyl-5-methyl-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11497679
M. Wt: 358.5 g/mol
InChI Key: FZXMJZFXJZKIGZ-UHFFFAOYSA-N
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Description

3-BENZYL-5-METHYL-7-(MORPHOLIN-4-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that incorporates a thiazole and pyrimidine ring system. This compound is of significant interest due to its potential pharmacological activities and its structural complexity, which allows for various chemical modifications and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-METHYL-7-(MORPHOLIN-4-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the condensation of thiazole and pyrimidine derivatives. One common method includes the reaction of thiazolidinone with aldehydes, followed by cyclization and functionalization steps . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent one-pot reactions, which are efficient and environmentally friendly . These methods can be scaled up for large-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-METHYL-7-(MORPHOLIN-4-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-BENZYL-5-METHYL-7-(MORPHOLIN-4-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrimidine derivatives, such as:

Uniqueness

What sets 3-BENZYL-5-METHYL-7-(MORPHOLIN-4-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE apart is its unique combination of functional groups and its potential for diverse pharmacological activities. Its structural complexity allows for extensive chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

3-benzyl-5-methyl-7-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C17H18N4OS2/c1-12-18-15(20-7-9-22-10-8-20)14-16(19-12)21(17(23)24-14)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3

InChI Key

FZXMJZFXJZKIGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCOCC3)SC(=S)N2CC4=CC=CC=C4

Origin of Product

United States

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